TCS 2314 is sourced from various chemical suppliers, including Tocris Bioscience, MedChemExpress, and Biosynth. Its classification as an integrin antagonist places it within a broader category of compounds that target cell adhesion processes critical in inflammation and tumor metastasis. Specifically, TCS 2314 targets the very late antigen-4 integrin (α4β1), which plays a significant role in immune cell trafficking and adhesion.
The synthesis of TCS 2314 involves several key steps that are meticulously designed to yield the final product with high purity and efficacy. The synthetic route typically includes:
Detailed synthetic pathways can vary among sources but generally follow this multi-step approach to achieve the desired compound structure .
The molecular structure of TCS 2314 can be described by its chemical formula and three-dimensional conformation. The compound features:
The specific arrangement of atoms within the molecule allows for effective binding to the α4β1 integrin, facilitating its role as an antagonist. The stereochemistry also plays a crucial role in determining its binding affinity and selectivity .
TCS 2314 participates in several chemical reactions primarily related to its interaction with biological targets:
The mechanism of action for TCS 2314 is centered on its ability to inhibit the α4β1 integrin-mediated pathways:
TCS 2314 exhibits several notable physical and chemical properties:
These properties are crucial for understanding how TCS 2314 behaves in biological systems and its potential therapeutic applications .
TCS 2314 has a variety of scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2